molecular formula C28H36FNaO11 B13446783 Dexamethasone Beta-D-Glucuronide Sodium Salt

Dexamethasone Beta-D-Glucuronide Sodium Salt

カタログ番号: B13446783
分子量: 590.6 g/mol
InChIキー: ZEFLDBQGUAWYGO-MVPWUIRWSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexamethasone Beta-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone, particularly to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .

準備方法

The synthesis of Dexamethasone Beta-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. Industrial production methods may involve large-scale glucuronidation reactions, followed by purification steps to obtain the sodium salt form .

化学反応の分析

Dexamethasone Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it back to its parent compound, dexamethasone.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

科学的研究の応用

Dexamethasone-beta-D-glucuronide is a compound being explored for its potential as a prodrug for targeted delivery of the anti-inflammatory corticosteroid dexamethasone to the colon . Research suggests that this compound remains stable and is poorly absorbed in the upper gastrointestinal tract, which allows it to reach the large intestine where it can be hydrolyzed into dexamethasone and glucuronic acid .

Scientific Research Applications

  • Colonic Drug Delivery: Dexamethasone-beta-D-glucuronide is designed for colonic delivery of dexamethasone, and its resistance to hydrolysis in the upper gastrointestinal tract has been assessed in conventional, germ-free, and colitic rats . The enzymatic activity, specifically beta-D-glucosidase and beta-D-glucuronidase, is highest in the cecum and colon lumen of conventional rats . The compound's stability in the upper gastrointestinal tract and subsequent hydrolysis in the large intestine make it suitable for targeted drug delivery .
  • Enzyme Activity Studies: Studies involving dexamethasone-beta-D-glucuronide have used model substrates like p-nitrophenyl-beta-D-glucoside and -beta-D-glucuronide to examine enzyme levels along the gastrointestinal tract . These investigations help compare the stability of different substrates and evaluate the prodrug dexamethasone-beta-D-glucuronide in various rat models, including conventional, germ-free, and colitic rats .
  • Curcumin Derivative Studies: A synthetic curcumin β-D-glucuronide sodium salt (TBP1901) has been developed with higher water solubility and chemical stability for studying the conversion of curcumin β-D-glucuronide into aglycone curcumin in vivo and its antitumor effects . Studies have measured curcumin β-D-glucuronide and aglycone curcumin levels in plasma and major organs after intravenous administration in mice and monkeys .
  • Bile Acid Metabolism: Early postnatal exposure to dexamethasone can affect hepatic expression of key genes involved in bile acid metabolism and kinetics in adult rats . Research has shown that dexamethasone can induce hepatic mRNA levels of cholesterol 7α-hydroxylase and increase biliary cholesterol concentrations .

作用機序

The mechanism of action of Dexamethasone Beta-D-Glucuronide Sodium Salt involves its conversion to dexamethasone in the body. Dexamethasone acts as a glucocorticoid receptor agonist, binding to and activating the glucocorticoid receptor. This activation initiates downstream signaling pathways that result in various physiological effects, including the inhibition of pro-inflammatory cytokine production and suppression of immune responses .

類似化合物との比較

Dexamethasone Beta-D-Glucuronide Sodium Salt is unique due to its targeted delivery potential. Similar compounds include:

    Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressant.

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

    Hydrocortisone: A naturally occurring glucocorticoid with broader applications.

    Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

This compound stands out due to its potential for targeted delivery, making it a valuable compound in both research and clinical settings.

生物活性

Dexamethasone Beta-D-Glucuronide Sodium Salt (DBGSS) is a glucocorticoid prodrug that exhibits significant biological activity primarily through its conversion to dexamethasone, a potent anti-inflammatory agent. This article explores the mechanisms of action, pharmacokinetics, and various biological effects of DBGSS, supported by relevant data and findings from recent studies.

Target and Mode of Action
DBGSS primarily targets the glucocorticoid receptor (GR) , acting as an agonist. Upon binding to the GR, it activates several downstream signaling pathways that lead to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.

Biochemical Pathways
The activation of GR by DBGSS influences various biochemical pathways. Notably, it inhibits the expression of genes involved in inflammatory responses, thereby reducing inflammation and modulating immune responses . The compound's action also involves the stabilization of cell membranes and suppression of leukocyte migration to sites of inflammation .

Pharmacokinetics

Absorption and Metabolism
DBGSS is designed to enhance the pharmacokinetic profile of dexamethasone. It is resistant to hydrolysis in the upper gastrointestinal tract, allowing for targeted delivery to the colon where it can be converted to dexamethasone by β-D-glucuronidase enzymes . This property is particularly beneficial for colonic delivery systems aimed at treating inflammatory bowel diseases.

Elimination and Bioavailability
Dexamethasone exhibits good oral bioavailability, with rapid absorption following administration. The elimination half-life varies depending on the route of administration; it ranges from 1-2 hours after oral intake to 3-5 hours after intramuscular injection . The pharmacokinetics of DBGSS suggest that it may provide prolonged therapeutic effects due to its prodrug nature.

Biological Effects

Anti-inflammatory Properties
Research indicates that DBGSS retains the anti-inflammatory properties of dexamethasone. It has been shown to effectively reduce inflammation in various experimental models. For instance, neonatal rats exposed to glucocorticoids exhibited modulation in bile acid metabolism, highlighting the systemic effects of glucocorticoids on liver function and metabolism .

Case Studies and Research Findings

Study Findings
Neonatal Rats Study Dexamethasone exposure altered hepatic gene expression related to bile acid metabolism, indicating long-term effects on liver function.
In Vitro Evaluation Demonstrated that DBGSS is stable in upper GI tract but hydrolyzed in the colon, suggesting effective colonic delivery for anti-inflammatory treatment.
Pharmacological Properties Highlighted the dual mechanism of action involving both genomic and non-genomic pathways leading to reduced inflammation and immune modulation.

特性

分子式

C28H36FNaO11

分子量

590.6 g/mol

IUPAC名

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+;/m1./s1

InChIキー

ZEFLDBQGUAWYGO-MVPWUIRWSA-M

異性体SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

正規SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。